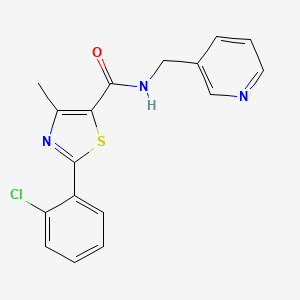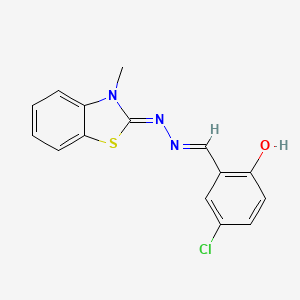
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been studied extensively for its potential as an anticancer agent.
作用机制
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division. It is overexpressed in many types of cancer and is required for the proper formation of the mitotic spindle during cell division. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and disrupting the formation of the mitotic spindle. This leads to mitotic arrest and ultimately cell death.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry. It also disrupts the formation of the mitotic spindle and induces mitotic arrest. In addition, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it is a highly selective inhibitor of Aurora A kinase. It does not inhibit other kinases in the cell, which can reduce the potential for off-target effects. However, one limitation of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in the lab.
未来方向
There are several future directions for research on 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of Aurora A kinase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide as an anticancer agent.
合成方法
The synthesis of 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide involves several steps, including the reaction of 2-chloroaniline with 2-bromoacetophenone to form 2-(2-chlorophenyl)-1-(2-bromoacetyl)ethanone. This intermediate is then reacted with methylthiourea to form 2-(2-chlorophenyl)-4-methylthiazole-5-carboxamide. The final step involves the reaction of this compound with 3-pyridinecarboxaldehyde to form 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide.
科学研究应用
2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and ovarian cancer. 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide works by inhibiting the activity of Aurora A kinase, which is overexpressed in many types of cancer. By inhibiting this kinase, 2-(2-chlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide can prevent cancer cells from dividing and proliferating.
属性
IUPAC Name |
2-(2-chlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-15(16(22)20-10-12-5-4-8-19-9-12)23-17(21-11)13-6-2-3-7-14(13)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSXUZYVLPSOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5986347.png)
![N~5~-[2-(2-furyl)benzyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B5986356.png)
![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)

![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)

![1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)
![3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B5986445.png)
![4-biphenylyl[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5986456.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)